![molecular formula C14H26N2O2 B7513632 N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as Azocane, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has various biochemical and physiological effects. In
Mécanisme D'action
Azocane acts as a substrate for enzymes, which cleave the amide bond to release a colored product. The color change can be measured spectrophotometrically, allowing researchers to study the enzyme kinetics and inhibition. Azocane is also used as a fluorescent probe, where the fluorescence intensity changes upon binding to proteins and nucleic acids. This allows researchers to study the binding affinity and specificity of ligands to these biomolecules.
Biochemical and Physiological Effects:
Azocane has various biochemical and physiological effects, including enzyme inhibition, protein binding, and nucleic acid binding. It has been used to study the activity of esterases, proteases, and lipases. Azocane has also been used to study the binding of ligands to proteins and nucleic acids, which has potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Azocane in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Azocane is relatively easy to synthesize, making it readily available for research. However, one limitation of Azocane is its sensitivity to pH and temperature, which can affect its stability and activity. Therefore, researchers must carefully control the experimental conditions to obtain reliable results.
Orientations Futures
There are several potential future directions for Azocane research. One direction is to use Azocane as a precursor for the synthesis of other compounds that have potential therapeutic applications. Another direction is to study the binding specificity and affinity of ligands to proteins and nucleic acids using Azocane as a fluorescent probe. Additionally, researchers can explore the use of Azocane in other enzyme assays and biochemical assays to further understand its mechanism of action and physiological effects.
Conclusion:
In conclusion, Azocane is a unique chemical compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Azocane has potential therapeutic applications and can be used as a substrate for enzymes, a fluorescent probe, and a precursor for the synthesis of other compounds. Further research is needed to fully understand the potential of Azocane in scientific research.
Méthodes De Synthèse
Azocane is synthesized through a multistep process that involves the reaction of 2-methyl-2-oxazoline with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent reaction with acetic anhydride. This method yields a pure form of Azocane that can be used for scientific research.
Applications De Recherche Scientifique
Azocane is used in scientific research to study the mechanism of action and physiological effects of various compounds. It is commonly used as a substrate for enzymes such as esterases, proteases, and lipases. Azocane is also used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. Additionally, Azocane is used as a precursor for the synthesis of other compounds that have potential therapeutic applications.
Propriétés
IUPAC Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)13(15-12(3)17)14(18)16-9-7-5-4-6-8-10-16/h11,13H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSKTZYWPBHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCCCC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

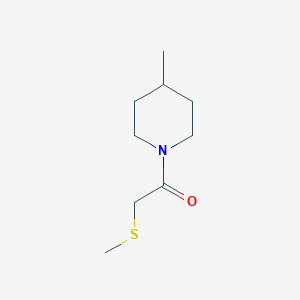
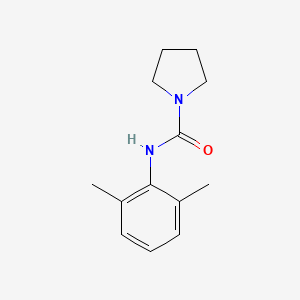

![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)
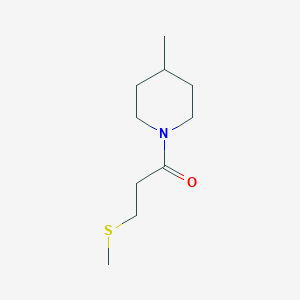

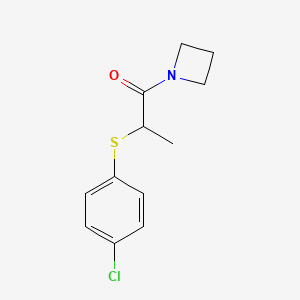
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
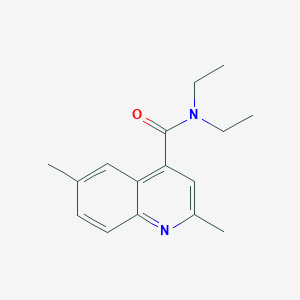


![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
